Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro-
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Overview
Description
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is an organic compound with the molecular formula C6H10F4O2 It is characterized by the presence of two ethoxy groups and four fluorine atoms attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of 1,2-dihaloethanes with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and anhydrous conditions to ensure the complete substitution of halogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethane derivatives with fewer fluorine atoms.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1,2,2-tetrafluoro-: Similar in structure but lacks the ethoxy groups.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains additional fluorinated groups, used in different applications.
Uniqueness
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical properties
Properties
CAS No. |
429674-57-7 |
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Molecular Formula |
C6H10F4O2 |
Molecular Weight |
190.14 g/mol |
IUPAC Name |
1,2-diethoxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H10F4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |
InChI Key |
TZJYZNSTKZRPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(OCC)(F)F)(F)F |
Origin of Product |
United States |
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